2-(Trifluoromethyl)indoline
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Overview
Description
2-(Trifluoromethyl)indoline is a heterocyclic compound that features an indoline core with a trifluoromethyl group attached at the second position Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(Trifluoromethyl)indoline involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na). This reaction selectively introduces the trifluoromethyl group at the C2 position of the indole under mild conditions, yielding the desired product in good yield .
Another approach involves the palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. This method allows for the regioselective synthesis of structurally diverse trifluoromethyl-containing indolines .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly and cost-effective reagents, such as CF₃SO₂Na, is preferred to minimize the environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the indoline ring to an indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolines and indoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
2-(Trifluoromethyl)indoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylindole: Similar structure but with an indole core instead of indoline.
3-Trifluoromethylindole: Trifluoromethyl group attached at the third position of the indole ring.
2-Trifluoromethylbenzimidazole: Contains a benzimidazole core with a trifluoromethyl group at the second position.
Uniqueness
2-(Trifluoromethyl)indoline is unique due to its indoline core, which provides distinct electronic and steric properties compared to indole and benzimidazole derivatives. The presence of the trifluoromethyl group further enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCLMTMXGXNCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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